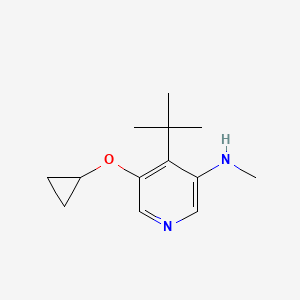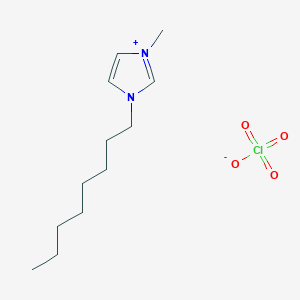
1-Octyl-3-methylimidazolium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-3-methylimidazolium perchlorate is an ionic liquid, a type of salt in the liquid state, which is composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-octyl-3-methylimidazolium perchlorate typically involves the reaction of 1-methylimidazole with 1-bromooctane to form 1-octyl-3-methylimidazolium bromide. This intermediate is then reacted with perchloric acid to yield this compound. The reaction conditions usually include controlled temperature and pressure to ensure the purity and yield of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions may occur in the presence of suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents and conditions used in these reactions include strong acids, bases, and other ionic liquids. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Octyl-3-methylimidazolium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Industry: It is used in processes such as electroplating, corrosion inhibition, and as a component in advanced materials
Mechanism of Action
The mechanism by which 1-octyl-3-methylimidazolium perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various molecules, altering their properties and behavior. These interactions can affect processes such as catalysis, solubility, and stability of other compounds .
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium perchlorate can be compared with other similar ionic liquids, such as:
- 1-Octyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium chloride
These compounds share similar structures but differ in their anions, which can significantly affect their properties and applications. For example, the perchlorate anion in this compound provides unique oxidative properties compared to the bromide or chloride anions .
Properties
Molecular Formula |
C12H23ClN2O4 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C12H23N2.ClHO4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QPIPLZKGLUGAOK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14811368.png)
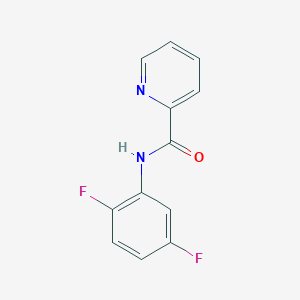
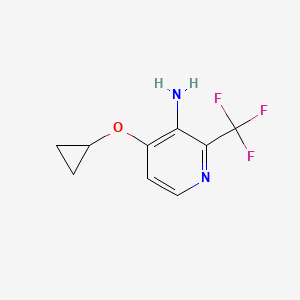

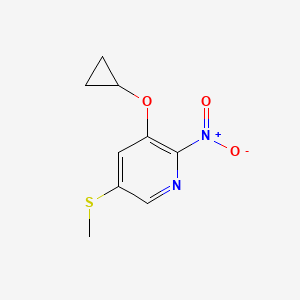
![2-(2,4-dichlorophenoxy)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide](/img/structure/B14811394.png)
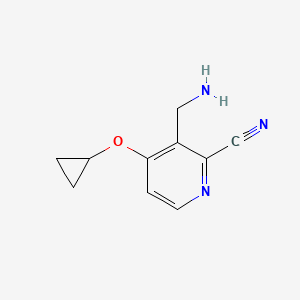

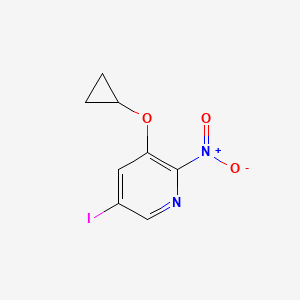
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)


![(4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14811455.png)
